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Compound Name: 2-Fluoro-4-nitrophenylacetonitrile

Cat. No.: B2532193

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the compound
2-Fluoro-4-nitrophenylacetonitrile, a key intermediate in the synthesis of various organic
molecules.[1] This document is intended for researchers, scientists, and professionals in drug
development, offering in-depth insights into the structural characterization of this compound
using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

Introduction: The Significance of 2-Fluoro-4-
nitrophenylacetonitrile

2-Fluoro-4-nitrophenylacetonitrile, with the chemical formula CsHsFN20z, serves as a crucial
building block in organic synthesis.[1][2] Its molecular structure, featuring a fluorine atom, a
nitro group, and a nitrile group on a phenyl ring, makes it a versatile precursor for the
development of novel compounds with potential applications in medicinal chemistry and
materials science. Accurate spectral characterization is paramount to confirm its identity, purity,
and structural integrity before its use in further synthetic steps.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data.
The following diagram illustrates the atomic arrangement and numbering convention used in
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this guide.

Caption: Molecular structure of 2-Fluoro-4-nitrophenylacetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For fluorinated compounds, both *H and 3C NMR spectra can be complex due to
spin-spin coupling with the 1°F nucleus.[3][4]

'H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the
hydrogen atoms in the molecule.

Experimental Protocol: A sample of 2-Fluoro-4-nitrophenylacetonitrile is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is
recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Caption: Workflow for acquiring a *H NMR spectrum.

Data Summary: While specific spectral data for 2-Fluoro-4-nitrophenylacetonitrile is not
readily available in the searched literature, predictions based on the analysis of similar
structures, such as 4-(2-fluoro-4-nitrophenyl)morpholine[5] and other substituted
phenylacetonitriles, can be made.

] Predicted Chemical ] o Predicted Coupling
Proton Assignment _ Predicted Multiplicity
Shift (8, ppm) Constants (J, Hz)
CH2 ~4.0 S
Ar-H (adjacent to F) ~7.0-7.5 t J(H,H) = 8-9
Ar-H (adjacent to
~8.0-8.3 m
NOz2)
Ar-H (adjacent to
~7.8-8.1 m

CH2CN)
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Interpretation:
e The methylene protons (CHz) are expected to appear as a singlet in the upfield region.

e The aromatic protons will exhibit complex splitting patterns due to both proton-proton and
proton-fluorine couplings. The proton ortho to the fluorine atom is anticipated to show a triplet
due to coupling with the adjacent aromatic proton and the fluorine atom. The other aromatic
protons will likely appear as complex multiplets.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the different carbon environments within the molecule. The
presence of fluorine introduces C-F coupling, which can be observed over multiple bonds.[3][4]

Experimental Protocol: The sample preparation is similar to that for *H NMR. A proton-
decoupled 3C NMR spectrum is typically acquired to simplify the spectrum by removing C-H
couplings.

Data Summary: Similar to the *H NMR data, specific 23C NMR data for the target molecule is
not available. The following table provides predicted chemical shifts and multiplicities based on
related compounds.[5]

Predicted Multiplicity

_ Predicted Chemical Predicted Coupling
Carbon Assignment _ (due to C-F
Shift (8, ppm) _ Constant (J, Hz)
coupling)

C-F ~150-160 d 1J(C,F) =250
C-NO2 ~145-150 d 3J(C,F) =5-10
C-CH2CN ~120-130 d 3)(C,F) = 5-10

CH2 ~20-30 S

CN ~115-120 S

2J(C,F) or 4J(C,F) =
20-30 or <6

Aromatic CHs ~110-130 d
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Interpretation:

e The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-
bond coupling constant (*J(C,F)).

o Other aromatic carbons will also exhibit smaller doublet splittings due to two-, three-, and
four-bond couplings with the fluorine atom.[3]

e The methylene (CHz) and nitrile (CN) carbons are expected to be singlets, assuming no
significant long-range C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: A small amount of the solid sample is typically analyzed using an
Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr
pellet can be prepared. The spectrum is recorded over the range of 4000-400 cm~1.

Caption: Workflow for acquiring an IR spectrum.

Data Summary: Based on the functional groups present in 2-Fluoro-4-
nitrophenylacetonitrile, the following characteristic absorption bands are expected.[6]
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Characteristic Absorption

Functional Group Intensity
(cm~)
C=N (Nitrile) ~2220-2260 Medium
NOz2 (Nitro) - Asymmetric
~1500-1570 Strong
Stretch
NOz2 (Nitro) - Symmetric
~1300-1370 Strong
Stretch
C-F (Aryl Fluoride) ~1100-1250 Strong
C-H (Aromatic) ~3000-3100 Medium
C-H (Aliphatic - CH2) ~2850-2960 Medium
C=C (Aromatic) ~1450-1600 Medium-Weak

Interpretation: The presence of a sharp, medium-intensity peak around 2230 cm~1 is a strong
indicator of the nitrile group. Two strong absorption bands in the regions of 1550 cm~* and
1350 cm~? are characteristic of the nitro group. A strong band in the 1100-1250 cm~1 region
would confirm the presence of the C-F bond. The aromatic and aliphatic C-H stretches will
appear at their expected frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in confirming its identity.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using a
direct insertion probe or after separation by gas chromatography (GC-MS). Electron lonization
(El) is a common method for generating ions.

Data Summary: For 2-Fluoro-4-nitrophenylacetonitrile (MW: 180.14 g/mol ), the following
key ions are expected in the mass spectrum.[2][7]
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m/z Possible Fragment lon
180 [M]* (Molecular lon)
150 [M - NOJ*

134 [M - NO2]*

107 [C7H4F]*

Interpretation: The molecular ion peak [M]* should be observed at m/z 180. Common
fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO:z
(46 amu), leading to fragment ions at m/z 150 and 134, respectively. Further fragmentation of
the aromatic ring can also occur.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and self-validating
characterization of 2-Fluoro-4-nitrophenylacetonitrile. The expected spectral data, derived
from the analysis of its functional groups and comparison with related structures, offers a
robust framework for researchers to confirm the identity and purity of this important synthetic
intermediate. This guide underscores the importance of a multi-technique approach to
spectroscopic analysis in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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